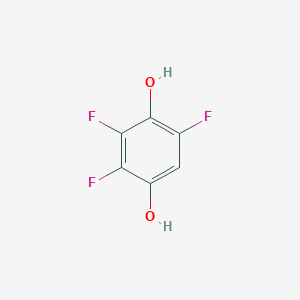
1,4-Benzenediol, 2,3,5-trifluoro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Benzenediol, 2,3,5-trifluoro- is an organic compound that belongs to the class of dihydroxybenzenes, also known as benzenediols. This compound is characterized by the presence of three fluorine atoms and two hydroxyl groups attached to a benzene ring. The molecular formula for this compound is C6H3F3O2. It is a derivative of hydroquinone, where three hydrogen atoms are replaced by fluorine atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Benzenediol, 2,3,5-trifluoro- can be achieved through various methods. One common method involves the diazotization of 3,4-difluoroaniline followed by a reaction with fluoboric acid to form a diazonium salt. This intermediate is then subjected to high-temperature cracking to yield the desired trifluoro compound .
Industrial Production Methods
Industrial production of 1,4-Benzenediol, 2,3,5-trifluoro- typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of specific catalysts and controlled reaction environments to achieve the desired product efficiently .
Chemical Reactions Analysis
Types of Reactions
1,4-Benzenediol, 2,3,5-trifluoro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: It can be reduced to form hydroquinone derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like sodium hydroxide and various catalysts are employed for substitution reactions.
Major Products Formed
Oxidation: Quinones
Reduction: Hydroquinone derivatives
Substitution: Various substituted benzenediols depending on the reagents used.
Scientific Research Applications
1,4-Benzenediol, 2,3,5-trifluoro- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for various chemical reactions.
Biology: Studied for its potential biological activities, including antioxidant properties.
Medicine: Investigated for its potential use in pharmaceuticals due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,4-Benzenediol, 2,3,5-trifluoro- involves its interaction with specific molecular targets and pathways. The compound can act as an antioxidant by scavenging free radicals and preventing oxidative damage. It may also interact with enzymes and proteins, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
1,4-Benzenediol, 2,3,5,6-tetrafluoro-: Another fluorinated derivative of hydroquinone with four fluorine atoms.
Catechol (1,2-dihydroxybenzene): An isomer of benzenediol with hydroxyl groups in the ortho position.
Resorcinol (1,3-dihydroxybenzene): An isomer of benzenediol with hydroxyl groups in the meta position.
Uniqueness
1,4-Benzenediol, 2,3,5-trifluoro- is unique due to the specific positioning of the fluorine atoms, which can influence its reactivity and interactions with other molecules. The presence of fluorine atoms can enhance the compound’s stability and alter its electronic properties, making it valuable for various applications .
Properties
CAS No. |
654-37-5 |
|---|---|
Molecular Formula |
C6H3F3O2 |
Molecular Weight |
164.08 g/mol |
IUPAC Name |
2,3,5-trifluorobenzene-1,4-diol |
InChI |
InChI=1S/C6H3F3O2/c7-2-1-3(10)4(8)5(9)6(2)11/h1,10-11H |
InChI Key |
QGPNCAAQXZRRMR-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C(=C1F)O)F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


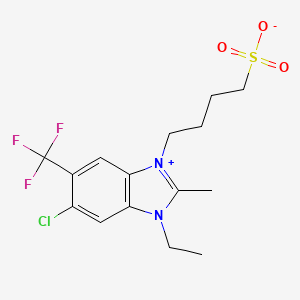
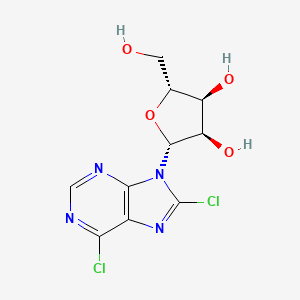
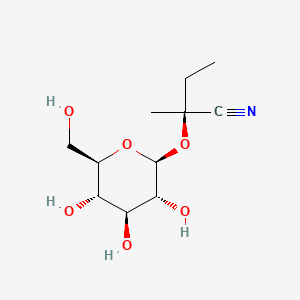
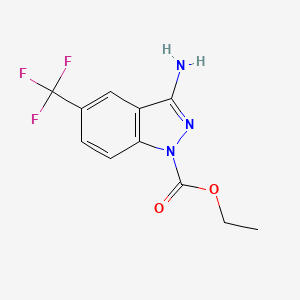
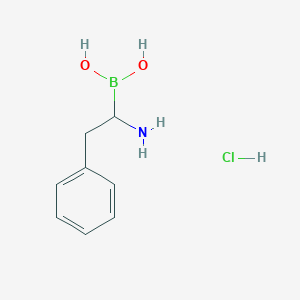
![2-[[(8R,9R,10R,13S,14S,17R)-17-acetyl-17-hydroxy-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-ylidene]amino]oxyacetic acid](/img/structure/B13414213.png)
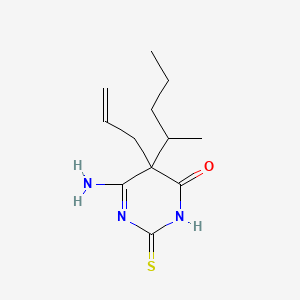
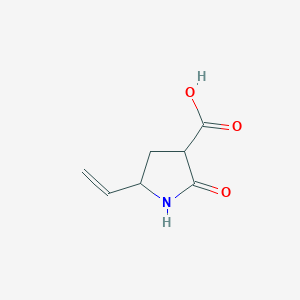
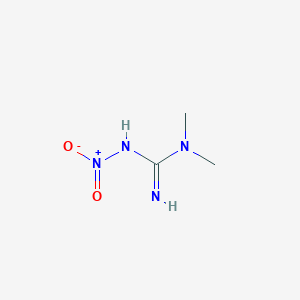


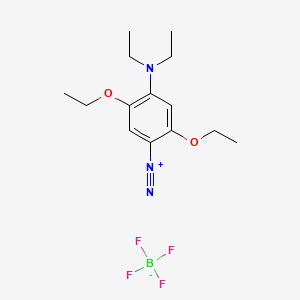
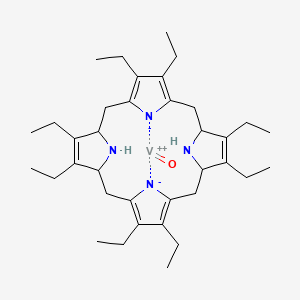
![Diethyl 1-methyl-3-hydroxy-5-[3-pyridyl]pyrrole-2,4-dicarboxylate](/img/structure/B13414253.png)
